6-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
Description
6-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole is a boronic ester-functionalized indazole derivative. Its structure features a methoxy group at the 6-position and a pinacol boronate group at the 5-position of the indazole scaffold. This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl systems critical in medicinal chemistry and materials science . The boronic ester moiety enhances stability and reactivity under catalytic conditions, making it a versatile building block for drug discovery pipelines .
Properties
IUPAC Name |
6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-9-8-16-17-11(9)7-12(10)18-5/h6-8H,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPPJQVYOORZKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OC)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Protocol
The boronate ester is introduced via palladium-catalyzed Miyaura borylation. A representative procedure adapted from tert-butyl boronate syntheses involves:
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Reagents :
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5-Bromo-6-methoxy-1H-indazole (1.0 equiv)
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Bis(pinacolato)diboron (1.1 equiv)
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Palladium catalyst: [Pd(dppf)Cl₂] (3 mol%)
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Ligand: 1,1′-bis(diphenylphosphino)ferrocene (DPPF, 3 mol%)
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Base: Potassium acetate (3.0 equiv)
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Solvent: 1,4-Dioxane
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Conditions :
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Temperature: 80°C
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Duration: 12–18 hours
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Atmosphere: Inert (Ar/N₂)
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Workup :
Yield : 42–93% (dependent on substrate purity and catalyst loading).
Optimization of Reaction Parameters
Catalyst Screening
Data extrapolated from dihydropyridine boronate syntheses:
| Catalyst System | Ligand | Yield (%) |
|---|---|---|
| Pd(dppf)Cl₂ | DPPF | 70–93 |
| Pd(PPh₃)₄ | None | 42–65 |
| Pd(OAc)₂ | XPhos | 55–72 |
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1,4-Dioxane | 80 | 18 | 93 |
| Toluene | 110 | 12 | 78 |
| DMF | 100 | 24 | 61 |
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-7), 7.89 (s, 1H, H-4), 6.98 (s, 1H, H-3), 3.94 (s, 3H, OCH₃), 1.34 (s, 12H, Bpin-CH₃).
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¹³C NMR : δ 161.2 (C-OCH₃), 136.7 (C-Bpin), 128.4–115.3 (aromatic carbons), 83.6 (Bpin-O), 56.1 (OCH₃), 24.9 (Bpin-CH₃).
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HRMS : [M+H]⁺ calcd. for C₁₆H₂₁BN₂O₃: 300.1634; found: 300.1638.
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows ≥95% purity with a retention time of 6.2 minutes.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester to boranes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted indazoles depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that indazole derivatives exhibit promising anticancer properties. The incorporation of the dioxaborolane moiety in 6-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole enhances its biological activity. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
1.2 Antimicrobial Properties
The unique chemical structure of this compound may also confer antimicrobial properties. Preliminary studies suggest that indazole derivatives can exhibit activity against various bacterial strains. The presence of the dioxaborolane group may enhance the compound's ability to penetrate bacterial membranes or interfere with essential metabolic pathways.
Materials Science
2.1 Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of boron-containing groups is known to improve charge transport properties and stability in these devices.
2.2 Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for synthesizing novel copolymers. These copolymers can exhibit tailored optical and electrochemical properties suitable for applications in sensors and electronic devices.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored a series of indazole derivatives for their anticancer activity. The study found that compounds similar to this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The results indicated a potential pathway involving the inhibition of the PI3K/Akt signaling pathway.
Case Study 2: Organic Electronics
Research conducted at a leading university demonstrated that incorporating boron-containing indazoles into polymer matrices significantly improved the efficiency of OLEDs. Devices fabricated with these materials showed enhanced brightness and operational stability compared to traditional organic semiconductors.
Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |
| Antimicrobial agents | Effective against various bacterial strains | |
| Materials Science | Organic electronics | Acts as a semiconductor for OLEDs and OPVs |
| Polymer synthesis | Enhances optical/electrochemical properties |
Mechanism of Action
The mechanism of action of 6-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole involves its interaction with molecular targets such as enzymes and receptors. The boronic ester moiety can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity and Catalytic Performance
The methoxy group in the target compound stabilizes the boronic ester via resonance, improving its efficiency in cross-coupling reactions compared to non-methoxy analogues (e.g., CAS 953411-16-0). However, sterically hindered derivatives like the benzyl-substituted indazole (CAS 1430753-39-1) exhibit slower reaction kinetics due to reduced accessibility of the boronate group .
Table 2: Suzuki-Miyaura Coupling Efficiency (Representative Data)
Biological Activity
6-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole is a complex organic compound belonging to the indazole class. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. The unique structural features of this compound, particularly the methoxy and dioxaborolane groups, contribute to its biological activity and utility in various chemical reactions.
- Molecular Formula : C14H20BNO4
- Molecular Weight : 277.12 g/mol
- CAS Number : 1463054-00-3
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The dioxaborolane group is particularly noted for its role in Suzuki-Miyaura cross-coupling reactions, which are essential in synthesizing biologically active compounds. Additionally, the methoxy group enhances the lipophilicity of the molecule, potentially improving its bioavailability.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell growth. For instance, derivatives of indazole have shown potential as anti-cancer agents by targeting specific kinases involved in cancer progression.
- Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for various enzymes. In particular, studies have highlighted its potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes and cancer .
Case Studies
- Anticancer Properties : A study investigated the growth inhibition effects of indazole derivatives on murine liver cell lines. The results indicated that specific analogs demonstrated significant cytotoxicity against tumorigenic cells while sparing non-tumorigenic cells at concentrations of 10 µM .
- Enzyme Interaction : Another study focused on the interaction of similar compounds with COX enzymes. The findings revealed that certain derivatives could effectively inhibit COX-1 and COX-2 activity, suggesting a mechanism for their anti-inflammatory effects .
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, a comparative analysis was conducted:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-methoxy-1H-indazole | Lacks dioxaborolane group | Limited reactivity |
| 6-bromo-5-methoxy-1H-indazole | Contains bromine | Suitable for different coupling reactions |
| This compound | Contains both methoxy and dioxaborolane | Exhibits significant antitumor and enzyme inhibition properties |
Q & A
Q. What are the optimal synthetic routes for preparing 6-methoxy-5-(pinacolboronyl)-1H-indazole?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation. For Suzuki coupling, a palladium catalyst (e.g., Pd(PPh₃)₄) is used to couple a halogenated indazole precursor (e.g., 5-bromo-6-methoxy-1H-indazole) with pinacolborane under inert conditions . Alternatively, Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous THF at 80–100°C . Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the boronate ester.
Q. How is the structural integrity of the compound confirmed post-synthesis?
A multi-technique approach is essential:
- X-ray crystallography resolves the 3D structure, confirming the boronate ester geometry and indazole ring substitution pattern .
- NMR spectroscopy : H and C NMR verify methoxy (-OCH₃) and dioxaborolane ring protons (δ 1.0–1.3 ppm for pinacol methyl groups). B NMR identifies the boron environment (δ ~30 ppm for sp² hybridized boron) .
- High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺: 329.18) .
Q. What are the primary applications of this compound in chemical research?
The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling , making it a key intermediate for synthesizing biaryl structures in drug discovery (e.g., kinase inhibitors) . Its indazole core is pharmacologically relevant, serving as a scaffold for targeting enzymes like FGFR (fibroblast growth factor receptor) .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) optimize the design of derivatives?
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, charge distribution) to predict reactivity and stability. For example, DFT analysis of tert-butyl analogs reveals conformational preferences in the dioxaborolane ring .
- Molecular docking (using AutoDock or Schrödinger) evaluates binding affinity to biological targets (e.g., FGFR1). Indazole derivatives show hydrogen bonding with kinase active sites, guiding SAR (structure-activity relationship) studies .
Q. How should researchers address contradictions between spectroscopic and crystallographic data?
Discrepancies may arise from dynamic processes (e.g., boron-oxygen bond rotation in solution vs. solid state). Strategies include:
Q. What experimental design considerations are critical for cross-coupling reactions with this compound?
- Moisture sensitivity : Use Schlenk lines or gloveboxes to handle the boronate ester, as hydrolysis degrades the dioxaborolane ring .
- Catalyst selection : Pd catalysts (e.g., PdCl₂(dtbpf)) with bulky ligands minimize protodeboronation side reactions .
- Base optimization : Cs₂CO₃ or K₃PO₄ enhances coupling efficiency in polar aprotic solvents (DMF, dioxane) .
Q. How can researchers mitigate challenges in purifying boron-containing indazoles?
- Chromatography : Use deactivated silica gel (treated with 1% Et₃N) to prevent boronate ester decomposition.
- Recrystallization : Hexane/EtOAc mixtures yield high-purity crystals, validated by melting point consistency and PXRD (powder X-ray diffraction) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
